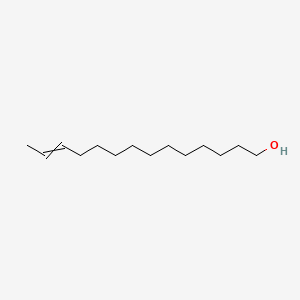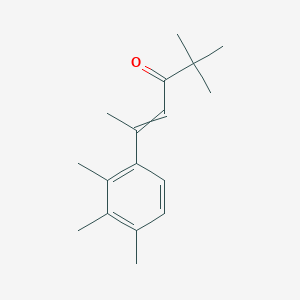
1-(((6,11-Dihydrodibenzo(b,e)thiepin-11-yl)thio)acetyl)-4-methylpiperazine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((6,11-Dihydrodibenzo(b,e)thiepin-11-yl)thio)acetyl)-4-methylpiperazine maleate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzo thiepin core, a thioacetyl group, and a methylpiperazine moiety. The maleate salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((6,11-Dihydrodibenzo(b,e)thiepin-11-yl)thio)acetyl)-4-methylpiperazine maleate typically involves multiple steps:
Formation of 6,11-Dihydrodibenzo(b,e)thiepin-11-one: This intermediate can be synthesized by reacting 2-phenylthiomethylphenyl-1-carboxylic acid with polyphosphoric acid at elevated temperatures (120°C) for several hours.
Reduction to 6,11-Dihydrodibenzo(b,e)thiepin-11-ol: The ketone intermediate is reduced using sodium borohydride in methanol at low temperatures (-10 to 20°C) to yield the corresponding alcohol.
Thioacetylation: The alcohol is then reacted with thioacetic acid to introduce the thioacetyl group.
Coupling with 4-Methylpiperazine: The thioacetylated intermediate is coupled with 4-methylpiperazine under appropriate conditions to form the final product.
Formation of Maleate Salt: The final compound is converted to its maleate salt form by reacting with maleic acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(((6,11-Dihydrodibenzo(b,e)thiepin-11-yl)thio)acetyl)-4-methylpiperazine maleate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone and thioacetyl groups can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, ethanol.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted piperazines.
Applications De Recherche Scientifique
1-(((6,11-Dihydrodibenzo(b,e)thiepin-11-yl)thio)acetyl)-4-methylpiperazine maleate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(((6,11-Dihydrodibenzo(b,e)thiepin-11-yl)thio)acetyl)-4-methylpiperazine maleate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,11-Dihydrodibenzo(b,e)thiepin-11-one: A precursor in the synthesis of the target compound.
6,11-Dihydrodibenzo(b,e)thiepin-11-ol: An intermediate in the synthetic route.
4-Methylpiperazine: A component of the final compound.
Uniqueness
1-(((6,11-Dihydrodibenzo(b,e)thiepin-11-yl)thio)acetyl)-4-methylpiperazine maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its maleate salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propriétés
Numéro CAS |
73150-22-8 |
|---|---|
Formule moléculaire |
C25H28N2O5S2 |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C21H24N2OS2.C4H4O4/c1-22-10-12-23(13-11-22)20(24)15-26-21-17-7-3-2-6-16(17)14-25-19-9-5-4-8-18(19)21;5-3(6)1-2-4(7)8/h2-9,21H,10-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
KBUZACUMEDPBJX-WLHGVMLRSA-N |
SMILES isomérique |
CN1CCN(CC1)C(=O)CSC2C3=CC=CC=C3CSC4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN1CCN(CC1)C(=O)CSC2C3=CC=CC=C3CSC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)

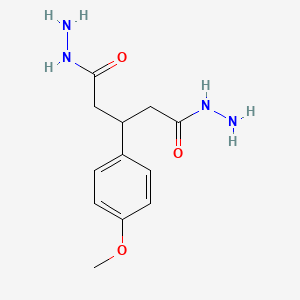
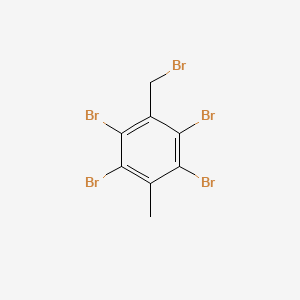

![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)

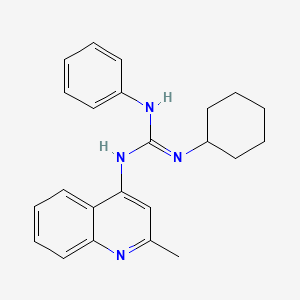
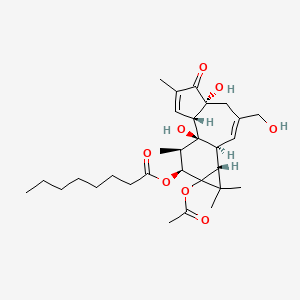
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
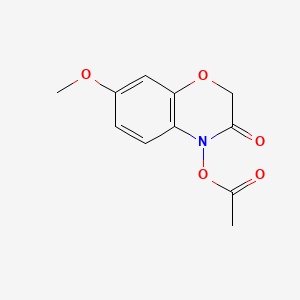
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
